molecular formula C5HF11O B1199394 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol CAS No. 6188-98-3

1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol

Cat. No. B1199394
Key on ui cas rn: 6188-98-3
M. Wt: 286.04 g/mol
InChI Key: LHMFPLLMFQGGMV-UHFFFAOYSA-N
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Patent
US05227539

Procedure details

By operating as in the above examples, 0.26 g of KF (4.5 mmol) was charged to the reactor, and then 4.0 ml of anhydrous acetonitrile was injected through the pierceable cap; the whole was then cooled down to -196° C. with the residual air being evacuated; then, 2.0 mmol of pentafluoropropionyl fluoride
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[F:3][C:4]([F:12])([C:8]([F:11])([F:10])[F:9])[C:5](F)=[O:6]>C(#N)C>[F:1][C:4]([F:12])([F:3])[C:5]([C:8]([F:11])([F:10])[F:9])([OH:6])[C:4]([F:12])([F:3])[C:8]([F:11])([F:10])[F:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)F
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-196 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to the reactor
CUSTOM
Type
CUSTOM
Details
being evacuated

Outcomes

Product
Name
Type
Smiles
FC(C(C(C(F)(F)F)(F)F)(O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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